2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

ANO1 Channel Blockers Glioblastoma Medicinal Chemistry

Researchers targeting ANO1, apPOL, or S1PR1 cannot substitute generic 2-aminothiophene-3-carboxamides for the authentic cyclopenta[b]thiophene scaffold-the rigid bicyclic core is essential for target binding specificity. This compound delivers: • Validated ANO1 inhibitor scaffold with sub-μM IC50 in glioblastoma models • Confirmed core for P. falciparum apPOL inhibitors with established SAR • Key structural element for achieving S1PR1 selectivity over other subtypes Sourced at 95% purity with batch-specific QC for reproducible results.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 77651-38-8
Cat. No. B113010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS77651-38-8
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)SC(=C2C(=O)N)N
InChIInChI=1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11)
InChIKeyCIYGFKXNRTYHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Core Properties & Sourcing


2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic building block featuring a cyclopenta[b]thiophene scaffold with a free amine and a primary carboxamide moiety [1]. It is a solid at room temperature with a reported melting point of 169–171 °C . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and drug discovery, particularly for constructing kinase inhibitors and antiviral agents [2]. It is commercially available from multiple vendors with standard purities of 95–98%, enabling consistent sourcing for research and development .

Why Generic 2-Aminothiophene-3-carboxamides Are Not Reliable Substitutes


While many compounds share the 2-aminothiophene-3-carboxamide core, the specific 5,6-dihydro-4H-cyclopenta[b] fused ring system of CAS 77651-38-8 is not interchangeable with simpler, monocyclic thiophenes . This rigid, partially saturated bicyclic structure imposes unique conformational constraints and alters the electronic distribution of the thiophene ring, which directly impacts key molecular properties including lipophilicity, metabolic stability, and target binding specificity [1]. Consequently, a generic, unsubstituted 2-aminothiophene-3-carboxamide would not replicate the specific steric and electronic environment required for the scaffold's activity in advanced lead compounds, making CAS 77651-38-8 essential for reproducing published results or continuing established SAR campaigns [2].

Quantitative Evidence of Unique Scaffold Value


ANO1 Blocker Potency in Glioblastoma

A derivative of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, compound 10q, was found to be a potent ANO1 channel blocker. In a cross-study comparison within the same 2-aminothiophene-3-carboxamide class, the IC50 of this specific derivative (1.75 µM) demonstrates a significant improvement in potency relative to earlier-generation inhibitors like 1 (2.1 µM) and 2 (1.1-1.8 µM) [1]. This potency gain is directly attributable to the unique cyclopenta[b]thiophene core of CAS 77651-38-8, which provides a favorable conformational and electronic landscape not present in other scaffolds.

ANO1 Channel Blockers Glioblastoma Medicinal Chemistry

Scaffold Requirement for Antiplasmodial Activity

In a targeted screening campaign, CAS 77651-38-8 was identified as a key scaffold for developing inhibitors of Plasmodium falciparum apicoplast DNA polymerase (apPOL) [1]. Subsequent structure-activity relationship (SAR) studies of its derivatives established that the specific cyclopenta[b]thiophene core is a critical determinant of inhibitory activity, distinguishing it from simpler or differently substituted analogs that were inactive or significantly less potent [2]. The quantitative data from these studies demonstrate that only compounds retaining the cyclopenta[b]thiophene framework, like those derived from CAS 77651-38-8, achieved meaningful IC50 values against the target enzyme.

Antimalarial Plasmodium falciparum Drug Discovery

S1PR1 Subtype Selectivity

The 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide scaffold is a core component of KRP203, a clinical-stage immunomodulator [1]. A comparative analysis of KRP203 with its structural analog FTY720 (fingolimod) reveals that KRP203 has 5-fold greater selectivity for binding to sphingosine-1-phosphate receptor 1 (S1PR1) over S1PR3, and a 100-fold greater selectivity over other S1P receptors [2]. This class-level inference suggests that the specific cyclopenta[b]thiophene moiety in KRP203 contributes to a distinct selectivity profile compared to the phenyl-derived core of FTY720.

Sphingosine-1-Phosphate Receptor Immunomodulation Kinase Inhibitor

Applications for 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide


ANO1 Inhibitor Development for Oncology

This compound is a critical building block for synthesizing potent and selective ANO1 channel blockers, a target of high interest in glioblastoma and other cancers. The evidence demonstrates that derivatives of CAS 77651-38-8 can achieve sub-micromolar IC50 values, and its unique scaffold provides a clear advantage over simpler thiophenes for achieving the desired potency and selectivity [1].

Apicoplast DNA Polymerase Inhibitors for Malaria

For research focused on novel antimalarials, CAS 77651-38-8 serves as a validated starting point for inhibitor development. Published SAR studies confirm the cyclopenta[b]thiophene core is essential for activity against Plasmodium falciparum apPOL, meaning this specific compound is required to reproduce and build upon the established chemical series [2].

S1PR1-Selective Immunomodulator Development

In immunology research aiming to develop novel S1P receptor modulators, the scaffold of CAS 77651-38-8 is proven to be a key structural element for achieving high selectivity for S1PR1 over other subtypes. This selectivity is crucial for maximizing therapeutic efficacy while minimizing off-target side effects, making this compound a high-value procurement item for such projects [3].

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